
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be introduced via a Paal-Knorr synthesis or similar method. The carbamoyl group could be added via a reaction with an isocyanate. The thiomorpholinoethyl group could potentially be added via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring is a heterocyclic compound with aromatic properties, which could influence the compound’s reactivity. The carbamoyl group could form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan ring and the carbamoyl group. The furan ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The carbamoyl group could react with amines to form ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbamoyl group could increase the compound’s polarity, potentially making it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Preparation and Leukotriene B4 Antagonistic Activity
Compounds related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate have been synthesized and evaluated for their biological activity. For example, compounds with a furan moiety have shown potent antagonistic activity against human leukotriene B4 (LTB4) receptors, BLT1, and BLT2. These findings highlight the potential of furan-containing compounds in the development of therapeutics targeting inflammatory and immune responses mediated by LTB4 (Ando et al., 2004).
Crystal Engineering and Phase Transition Inducement
The study of methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities with this compound, under high pressure has demonstrated the ability to induce phase transitions in crystal structures. This research provides valuable insights into crystal engineering, showcasing how pressure can be used as a tool to manipulate crystal structures for desired properties (Johnstone et al., 2010).
Synthesis of Fluorescent Heterocyclic Compounds
The synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including Methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrates the application of furan derivatives in creating compounds with potential applications in fluorescent tagging and imaging. This area of research is significant for the development of novel diagnostic tools and imaging agents in biomedical research (Galenko et al., 2016).
Biomass-Derived Chemical Synthesis
Furan derivatives, like those structurally related to this compound, are pivotal in biomass-derived chemical synthesis. For instance, the Diels–Alder and dehydration reactions involving furan and acrylic acid have been explored for synthesizing benzoic acid, showcasing the role of furan compounds in creating sustainable and renewable chemical synthesis pathways (Mahmoud et al., 2015).
Antitumor Agent Design
The design of antitumor agents using furan derivatives highlights the potential therapeutic applications of compounds like this compound. Research in this area has focused on synthesizing compounds with specific structural features to target tumor cells, contributing to the development of novel anticancer drugs (Matiichuk et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPDEHJZIDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

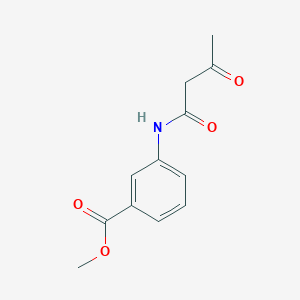

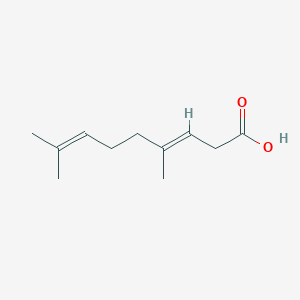

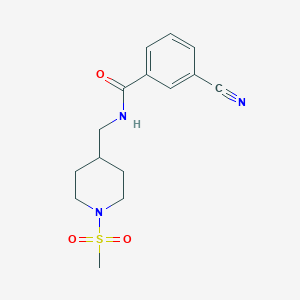

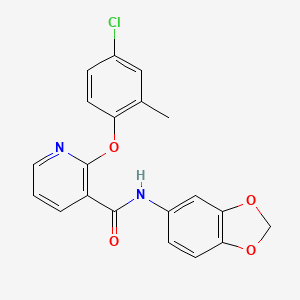
![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)

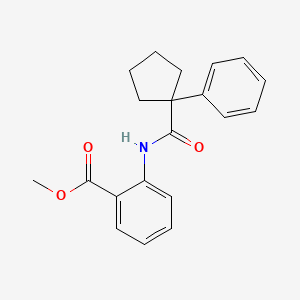
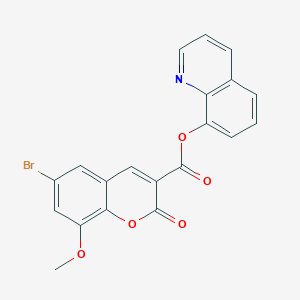


![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)